molecular formula C19H20N2O3S2 B2685033 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 905657-75-2

3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2685033
CAS No.: 905657-75-2
M. Wt: 388.5
InChI Key: OBMAUKVLTPYNKV-VXPUYCOJSA-N
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Description

This compound features a benzothiazole core substituted with a 6-ethyl and 3-methyl group, forming a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety in the (Z)-configuration. The propanamide chain is linked to the benzothiazole nitrogen, while the benzenesulfonyl group is attached to the terminal carbon of the propanamide. The compound’s synthesis likely involves coupling a benzenesulfonyl-propanoyl chloride with a substituted benzothiazole precursor under basic conditions, analogous to methods described for related propanamides .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAUKVLTPYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Key Differences : Replaces the propanamide chain with a benzamide and substitutes the benzenesulfonyl group with a bis(allyl)sulfamoyl moiety. The 6-ethoxy group contrasts with the 6-ethyl group in the target compound.
  • Implications: The allyl groups may enhance solubility in nonpolar solvents, while the ethoxy substituent could reduce steric hindrance compared to ethyl .

b. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Differences : Lacks the benzothiazole and sulfonyl groups but shares an amide linkage. The hydroxyl and tertiary alcohol groups enable strong hydrogen bonding.
  • Implications : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a feature less prominent in the target compound due to its bulkier substituents .

c. Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate ()

  • Key Differences : Contains a triazole ring instead of benzothiazole, with a phenylacetyl group and carbamate functionality.
  • Implications : The triazole’s π-accepting properties may confer distinct reactivity in nucleophilic substitutions compared to the benzothiazole’s electron-deficient system .
Physicochemical and Spectroscopic Properties
Property Target Compound 4-[bis(prop-2-enyl)sulfamoyl] Analogue () N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Molecular Weight ~440 g/mol (estimated) ~495 g/mol ~235 g/mol
Key NMR Peaks δ 1.2–1.5 (ethyl CH3), δ 3.4 (CH2SO2), δ 7.5–8.2 (aromatic) δ 4.3 (allyl CH2), δ 6.5–7.8 (aromatic) δ 1.4 (tert-butyl CH3), δ 4.0 (OH), δ 7.3–7.7 (aromatic)
Hydrogen Bonding Amide N–H⋯O=S, sulfonyl O⋯H–N Sulfamoyl N–H⋯O interactions N–H⋯O and O–H⋯O networks
Crystallographic and Computational Insights
  • Target Compound: Likely crystallizes in a monoclinic system (inferred from benzothiazole analogues). The (Z)-configuration of the benzothiazol-2-ylidene moiety would be confirmed via X-ray diffraction using SHELX and visualized via ORTEP-3 .
  • Comparison : The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () forms a triclinic lattice with intermolecular O–H⋯O hydrogen bonds, whereas the bulkier sulfonyl groups in the target compound may lead to tighter packing and higher melting points .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic derivative of benzothiazole known for its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against several bacterial strains.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines.

Biological Activity Data

A summary of biological activity data for the compound is presented in the following table:

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionAldose ReductaseIC50 = 5 µM
AntimicrobialStaphylococcus aureusMIC = 12 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
CytotoxicityHeLa (cervical cancer)Apoptotic induction

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy against various pathogens, demonstrating significant inhibition of growth in Gram-positive bacteria, particularly Staphylococcus aureus.
  • Anticancer Study : Research conducted on MCF-7 breast cancer cells revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Assay : The inhibition of aldose reductase was quantified, showing that the compound effectively reduces glucose-induced complications in diabetic models.

Research Findings

Recent findings indicate that modifications to the benzothiazole moiety can enhance biological activity:

  • Structural Variations : Modifying substituents on the benzothiazole ring has been shown to increase potency against specific targets.
  • Synergistic Effects : Combining this compound with other agents has resulted in enhanced therapeutic effects, particularly in cancer treatment protocols.

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